N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide features a benzotriazinone core substituted with a fluorine atom at position 6, linked via an ethyl group to a 2-phenyl-1,2,3-triazole-4-carboxamide moiety. This hybrid structure combines a heterocyclic benzotriazinone scaffold—known for its role in kinase inhibition and antimicrobial activity—with a triazole-carboxamide group, which is frequently employed in medicinal chemistry for hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2/c19-12-6-7-15-14(10-12)18(28)25(24-22-15)9-8-20-17(27)16-11-21-26(23-16)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYSJPUOFLMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the preparation of 6-fluoro-4-oxobenzo[d][1,2,3]triazine as a key intermediate.
Formation of the Triazole Ring: : This involves reacting phenylhydrazine with propargyl chloride to form 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
Final Coupling: : The intermediate products are combined under specific conditions, usually involving coupling agents like EDCI or DCC, to form the final compound.
Industrial Production Methods
In an industrial setting, the production often involves optimizing these steps for scalability. High-pressure reactors, automated flow systems, and robust purification techniques ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and benzo[d][1,2,3]triazin-4(3H)-one moieties.
Reduction: : Selective reduction, often using reagents like sodium borohydride, can modify the carbonyl groups within the compound.
Substitution: : The fluorine atom on the benzo[d][1,2,3]triazin-4(3H)-one ring is a reactive site for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Potassium fluoride in DMF.
Major Products
The major products depend on the specific reaction conditions and reagents used. Typically, oxidation leads to the formation of more complex oxides, while reduction yields various alcohol derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring fused with a benzo[d][1,2,3]triazin moiety, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. The general synthetic route includes:
- Step 1: Formation of the triazole ring through the reaction of appropriate azoles with substituted phenyl compounds.
- Step 2: Introduction of the benzo[d][1,2,3]triazin moiety via cyclization reactions.
- Step 3: Final functionalization to achieve the carboxamide group.
Anticancer Properties
Research has indicated that compounds similar to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. For instance:
- In vitro studies show that these compounds can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 with high percent growth inhibition (PGI) rates .
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties against oxidative stress in neuronal cell lines. It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining cognitive function and may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have several therapeutic applications:
Medicinal Chemistry
The unique combination of triazole and benzo[d][1,2,3]triazin structures makes it a promising candidate for drug development targeting:
- Cancer Therapy: As an anticancer agent.
- Neurodegenerative Diseases: As a neuroprotective agent.
Future Research Directions
Further research is needed to explore:
- In vivo efficacy : Understanding how the compound performs in animal models.
- Toxicological studies : Assessing safety profiles for potential clinical applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, the triazole ring can interact with biological molecules, disrupting their normal function. Pathways involved typically include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis of key compounds from the evidence, focusing on molecular features and synthetic approaches.
Core Heterocycle and Substituent Variations
Functional Group Analysis
- Triazole vs. Thiazolidinone: The target compound’s triazole-carboxamide group contrasts with the thiazolidinone ring in compounds.
- Fluorine Positioning: The 6-fluoro substituent on the benzotriazinone core (target compound) vs. 2,6-difluorophenyl (4h) or 4-fluorophenyl (AKOS005087117) highlights divergent electronic effects. Fluorine at the benzotriazinone’s para position may enhance π-π stacking, while aryl fluorines in analogs optimize steric and electronic interactions .
Research Findings and Implications
- Bioactivity Gaps : While the target compound’s biological data is absent, analogs like 4h and 4i demonstrate that halogenated aryl groups improve binding to hydrophobic enzyme pockets. The triazole-carboxamide in the target compound may similarly enhance selectivity for kinases or proteases .
- Thermodynamic Stability: The benzotriazinone core’s conjugated system likely increases stability compared to benzothiazole analogs, as seen in crystallographic studies using SHELX software () .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₃FN₄O₃
- Molecular Weight : 302.26 g/mol
- CAS Number : 1904311-07-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
1. Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell signaling pathways. This inhibition can lead to altered cellular responses that affect proliferation and apoptosis.
2. Receptor Binding : The presence of a fluorine atom enhances the binding affinity of the compound to various receptors, including G-protein-coupled receptors (GPCRs) and potentially other targets involved in neurotransmission and cell signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
1. Anticonvulsant Activity : In studies involving pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, the compound demonstrated significant anticonvulsant properties. It was shown to reduce seizure frequency and duration effectively compared to control compounds like diazepam.
2. Anxiolytic Effects : The compound's ability to modulate GABAergic signaling suggests potential anxiolytic effects. Binding studies indicate that it may interact with the benzodiazepine site on GABAA receptors.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of the compound using PTZ-induced convulsion models. Results showed that at doses of 10 mg/kg and 5 mg/kg, the compound significantly increased the latency to seizure onset compared to control groups.
| Dose (mg/kg) | Latency to Seizure Onset (seconds) |
|---|---|
| Control | 30 |
| Compound | 70 |
Study 2: Anxiolytic Activity
In a separate investigation involving behavioral assays for anxiety, the compound was administered in varying doses to assess its effects on anxiety-like behaviors in rodent models. The results indicated a dose-dependent reduction in anxiety-related behaviors.
| Dose (mg/kg) | Anxiety Score (Lower is Better) |
|---|---|
| Control | 8 |
| Compound | 4 |
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound involves multi-step reactions, typically starting with fluoro-substituted benzo-triazinone and phenyl-triazole precursors. Key steps include:
- Coupling Reactions : Optimize conditions (e.g., solvent polarity, temperature) to link the triazole carboxamide to the benzo-triazinone core via an ethyl spacer .
- Functional Group Compatibility : Ensure fluorinated and oxo groups remain stable during reaction steps, as seen in analogous fluoro-oxazepinone syntheses .
- Purification : Use HPLC or column chromatography to isolate intermediates, particularly due to the compound’s structural complexity . Methodological guidance includes monitoring reactions via TLC and verifying yields through mass spectrometry .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation requires a combination of:
- NMR Spectroscopy : 1H/13C NMR to resolve aromatic protons, fluorinated groups, and triazole/benzotriazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula and detect impurities .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and triazole (C-N) stretches .
- X-ray Crystallography (if feasible): Resolve stereochemical ambiguities in the benzotriazinone core .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The oxo group in benzotriazinone may exhibit keto-enol tautomerism, altering peak splitting. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize forms .
- Solvent Artifacts : Polar aprotic solvents (e.g., DMF) may induce aggregation. Compare spectra across solvents like CDCl3 and D2O .
- Isotopic Patterns : Fluorine (19F) and nitrogen (14N) isotopes can complicate MS interpretation. Cross-validate with computational tools (e.g., PubChem’s isotopic distribution calculator) .
Q. What strategies optimize reaction yields when scaling up synthesis?
Scalability challenges include:
- Catalyst Selection : Transition metal catalysts (e.g., Pd for cross-couplings) may require ligand optimization to prevent dehalogenation of fluoro groups .
- Solvent Systems : Switch from ethanol (used in small-scale reactions) to DMF or THF for better solubility of bulky intermediates .
- Temperature Gradients : Gradual heating (e.g., 60–80°C) minimizes side reactions in exothermic steps, as demonstrated in thiazole-carboxamide syntheses .
Q. How can computational modeling enhance understanding of the compound’s reactivity?
Advanced methods include:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian or ORCA software .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .
- Retrosynthetic Analysis : Tools like Synthia™ can propose alternative synthetic routes, reducing trial-and-error experimentation .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in biological activity across assay platforms?
Inconsistent bioactivity data may stem from:
- Solubility Variability : Use DMSO stock solutions with concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out polypharmacology .
Q. What methodologies validate the compound’s mechanism of action in vitro?
Mechanistic studies require:
- Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for putative targets .
- Gene Expression Profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers) .
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
Methodological Resources
- Structural Data : PubChem CID-specific entries provide validated InChI keys and SMILES for computational workflows .
- Synthetic Protocols : Refer to Med. Chem. Commun. procedures for analogous triazole and benzotriazine derivatives .
- Analytical Standards : Calibrate instruments using commercially available fluoro-oxazepinone analogs as reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
